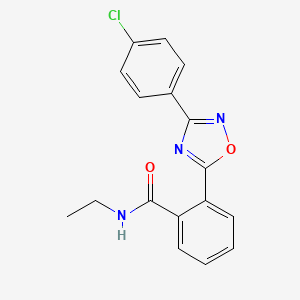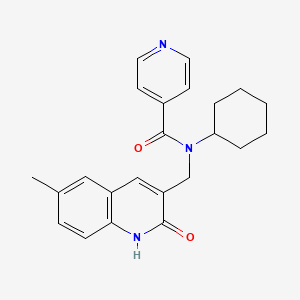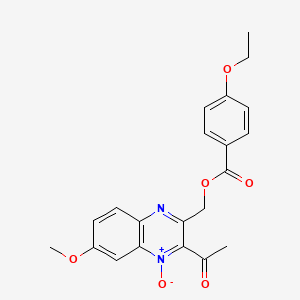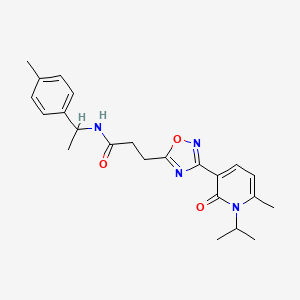
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Additionally, it has been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In studies on cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been reported to reduce inflammation in animal models of inflammation. In studies on the brain, it has been shown to modulate the activity of neurotransmitters and reduce seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is its diverse biological activity, which makes it a promising candidate for various applications. Additionally, its synthesis method is relatively simple and efficient, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide. One of the most promising directions is the development of analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to evaluate the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activity. Its potential applications in medicinal chemistry, anti-inflammatory, and anticonvulsant research make it an important compound to study. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide involves the reaction between 4-chlorobenzohydrazide and ethyl 2-bromoacetate, followed by the reaction between the resulting intermediate and 2-amino-5-chlorobenzamide. The final product is obtained after purification using column chromatography. This method has been reported in several scientific publications and is considered reliable and efficient.
Applications De Recherche Scientifique
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide has been studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have reported its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential as an anti-inflammatory and anticonvulsant agent.
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-19-16(22)13-5-3-4-6-14(13)17-20-15(21-23-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGKZWPTYXJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7707510.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7707515.png)



![N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)-4-methylbenzamide](/img/structure/B7707547.png)





